molecular formula C20H28N4O B5066005 N-(3-cyclopentylpropyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-cyclopentylpropyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5066005
M. Wt: 340.5 g/mol
InChI Key: PGGVHPZFTYBMDN-UHFFFAOYSA-N
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Description

“N-(3-cyclopentylpropyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a cyclopentyl group, a propyl group, a methyl group, a benzyl group, and a 1H-1,2,3-triazole-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would provide a cyclic structure, the propyl and methyl groups are alkyl chains, the benzyl group includes a benzene ring, and the 1H-1,2,3-triazole-4-carboxamide group contains a triazole ring and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the triazole ring and the carboxamide group could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .

properties

IUPAC Name

N-(3-cyclopentylpropyl)-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-16-8-3-6-12-18(16)14-24-15-19(21-22-24)20(25)23(2)13-7-11-17-9-4-5-10-17/h3,6,8,12,15,17H,4-5,7,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGVHPZFTYBMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CCCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopentylpropyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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